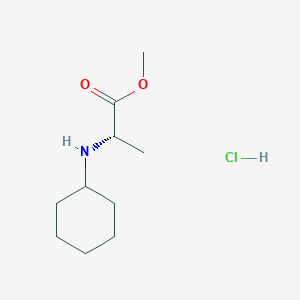

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride

Übersicht

Beschreibung

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride, also known as methyl cyclohexyl-L-alaninate hydrochloride, is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . It is a white to off-white solid that is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride can be synthesized from methanol and L-cyclohexylalanine . The reaction involves the esterification of L-cyclohexylalanine with methanol in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require an inert atmosphere (such as nitrogen or argon) and a temperature range of 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps to ensure the final product’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or other substituted esters.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H19NO2·HCl

- Molecular Weight : 221.7 g/mol

- CAS Number : 144600-01-1

This compound features a cyclohexyl group attached to an alanine backbone, modified with a methyl ester and hydrochloride salt, enhancing its solubility and reactivity in biological systems.

Opioid Receptor Modulation

Research indicates that (S)-(-)-cyclohexylalanine methyl ester hydrochloride plays a role in the development of potent delta-opioid antagonists. A study demonstrated that the β-methyl substitution of cyclohexylalanine in Dmt-Tic-Cha-Phe peptides resulted in compounds with significantly improved potency and selectivity for opioid receptors . This modification enhances the therapeutic potential of these peptides, making them candidates for pain management therapies.

Mitochondrial Function Preservation

Recent studies have highlighted the ability of cyclohexylalanine-containing peptides to protect mitochondrial function. For instance, CMP3013, a peptide derived from cyclohexylalanine, was shown to selectively bind to cardiolipin (CL) in the inner mitochondrial membrane. This binding preserves mitochondrial cristae structure and enhances ATP production while reducing reactive oxygen species (ROS) generation . Such properties are crucial for developing treatments for degenerative diseases linked to mitochondrial dysfunction.

Cell-Penetrating Peptide Development

This compound has been utilized in designing cell-penetrating peptides (CPPs). These peptides facilitate the delivery of therapeutic agents into cells by enhancing cellular uptake through endocytosis or direct membrane translocation. The effectiveness of CPPs containing cyclohexylalanine has been documented in various cell lines, demonstrating their potential for drug delivery systems .

Antioxidant Activity Studies

The compound has also been investigated for its antioxidant properties. Research indicates that derivatives of cyclohexylalanine can mitigate oxidative stress by modulating antioxidant enzyme levels within cells. This activity is particularly relevant in contexts where oxidative damage contributes to disease progression, such as neurodegenerative disorders .

Case Studies and Experimental Findings

Wirkmechanismus

The mechanism of action of (S)-(-)-Cyclohexylalanine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate various biochemical pathways, including those involved in protein synthesis and degradation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Cha-OMe hydrochloride: Another ester derivative of cyclohexylalanine.

L-cyclohexylalanine methyl ester hydrochloride: A similar compound with slight variations in its molecular structure.

Uniqueness

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with enzymes and other proteins makes it valuable in biochemical research .

Biologische Aktivität

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride, a derivative of cyclohexylalanine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article synthesizes various research findings on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is classified under the category of amino acid derivatives. Its molecular structure includes a cyclohexyl group attached to an alanine backbone, which contributes to its unique properties. The compound's CAS number is 17193-39-4, and it is often utilized in the synthesis of bioactive peptides and as a building block in pharmaceutical development .

Research indicates that this compound may influence several biological pathways:

- LAT1 Transport Modulation : It has been identified as a potential modulator of the LAT1 (L-type amino acid transporter 1) system, which plays a crucial role in the transport of large neutral amino acids across cell membranes. This modulation can affect cellular uptake of amino acids and influence metabolic pathways .

- Antiviral Properties : Preliminary studies suggest that compounds related to (S)-(-)-Cyclohexylalanine may exhibit antiviral activities, particularly against coronaviruses. They may act by inhibiting key proteases involved in viral replication, thereby potentially serving as therapeutic agents against viral infections .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Antiviral Activity Against SARS-CoV-2 : A study examined the efficacy of this compound derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). The results showed that certain derivatives could effectively inhibit Mpro activity, suggesting their potential as antiviral agents. The study highlighted the importance of structural modifications to enhance binding affinity and selectivity against viral targets .

- Cancer Cell Line Studies : In vitro experiments demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of intrinsic pathways, making it a candidate for further investigation in cancer therapeutics .

- Neuroprotective Effects : Research exploring the neuroprotective properties of cyclohexylalanine derivatives indicated their potential to modulate neurotransmitter levels, specifically enhancing dopamine release. This suggests possible applications in treating conditions like Parkinson's disease or other neurodegenerative disorders .

Eigenschaften

IUPAC Name |

methyl (2S)-2-(cyclohexylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8(10(12)13-2)11-9-6-4-3-5-7-9;/h8-9,11H,3-7H2,1-2H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBRIESQJNDAMI-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.